4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14993651
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O4S |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 4,5-dimethoxy-N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-10-9-20-18(27-10)22-15(23)6-7-19-17(24)13-8-11-12(21-13)4-5-14(25-2)16(11)26-3/h4-5,8-9,21H,6-7H2,1-3H3,(H,19,24)(H,20,22,23) |
| Standard InChI Key | HPFGEASCYHPRKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC |
Introduction
4,5-Dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound belonging to the indole-2-carboxamide class. This class of compounds is known for its diverse biological activities, particularly in medicinal chemistry, with potential applications in treating diseases such as cancer and tuberculosis. The compound features a unique thiazole moiety, which may contribute to its biological activity.
Synthesis Methods
The synthesis of 4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves a multi-step process. Key steps include:
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Step 1: Formation of the indole core.
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Step 2: Introduction of the thiazole moiety.
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Step 3: Coupling reactions to form the final compound.
Technical details such as reaction conditions (temperature, solvent, duration) and purification methods (e.g., chromatography) are critical for optimizing yield and purity.
Biological Activities and Applications
Research indicates that compounds containing thiazole and indole moieties often exhibit significant biological activities. Specifically, 4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has been evaluated for its potential effectiveness against Mycobacterium tuberculosis and pediatric brain tumors, highlighting its relevance in current medicinal chemistry research.
| Application | Description |
|---|---|
| Antimicrobial Activity | Potential effectiveness against Mycobacterium tuberculosis. |
| Anticancer Activity | Potential applications in treating pediatric brain tumors. |
Mechanism of Action
The mechanism of action for this compound likely involves interaction with specific biological targets. Data on IC50 values and specific targets would provide further insights into its mechanism of action. The presence of the thiazole and indole moieties may contribute to its ability to interact with enzymes or proteins involved in disease progression.
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